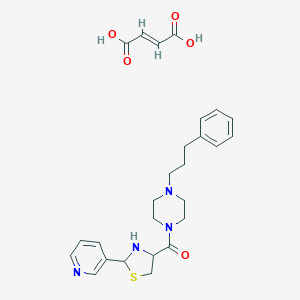
3-Carboxyphenyl phenylacetamidomethylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carboxyphenyl phenylacetamidomethylphosphonate, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. CPP is a phosphonate derivative of phenylacetamide, which is synthesized through a multi-step process. CPP has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Aplicaciones Científicas De Investigación
Spectroscopic Applications
- Phosphonofluoresceins Development : 3-Carboxyphenyl phenylacetamidomethylphosphonate has been instrumental in the development of 3-phosphonofluoresceins, a new class of xanthene dyes. These compounds demonstrate enhanced water solubility and show potential in intracellular imaging and membrane potential sensing due to their ability to persist in an open, visible light-absorbing state even at low pH and in low dielectric media (Turnbull et al., 2021).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition : This compound has been used to synthesize derivatives like diethyl (phenylamino) methyl phosphonate derivatives, which show significant potential as corrosion inhibitors for carbon steel in acidic environments. Their effectiveness is due to their strong adsorption energies and interaction with metallic surfaces (Moumeni et al., 2020).
- Transition Metal Phosphonate Compounds : It aids in creating novel transition metal phosphonate compounds. These compounds exhibit variable magnetic behavior, which is crucial in materials science for developing new magnetic materials (Li et al., 2009).
Agricultural and Biological Applications
- Inhibition of Plant Enzymes : Derivatives of 3-Carboxyphenyl phenylacetamidomethylphosphonate have been used to inhibit delta1-pyrroline-5-carboxylate (P5C) reductase in plants, which is a shared step in all pathways leading to proline synthesis. This inhibition opens doors for the design of new herbicides (Forlani et al., 2008).
Analytical Chemistry and Catalysis
- Synthesis and Structural Characterization in Chemistry : The compound aids in synthesizing and characterizing new metal complexes, which are essential in catalysis and analytical chemistry. This includes the development of novel dental monomers with both phosphonic and carboxylic acid functional groups for potential dental applications (Sahin et al., 2009).
Environmental Impact
- Identification as an Environmental Pollutant : Studies have identified derivatives of triphenylphosphonium compounds, related to 3-Carboxyphenyl phenylacetamidomethylphosphonate, as emerging contaminants in aquatic environments. This highlights the need for environmental monitoring and potential regulation of these compounds (Schlüsener et al., 2015).
Radiopharmaceutical Development
- Development in Radiopharmaceuticals : Its derivatives have been used in the development of radiopharmaceuticals like rhenium-186-labeled compounds for palliation of metastatic bone pain, demonstrating its utility in medical diagnostics and treatment (Ogawa et al., 2005).
Propiedades
Número CAS |
125319-03-1 |
|---|---|
Nombre del producto |
3-Carboxyphenyl phenylacetamidomethylphosphonate |
Fórmula molecular |
C16H16NO6P |
Peso molecular |
349.27 g/mol |
Nombre IUPAC |
3-[hydroxy-[[(2-phenylacetyl)amino]methyl]phosphoryl]oxybenzoic acid |
InChI |
InChI=1S/C16H16NO6P/c18-15(9-12-5-2-1-3-6-12)17-11-24(21,22)23-14-8-4-7-13(10-14)16(19)20/h1-8,10H,9,11H2,(H,17,18)(H,19,20)(H,21,22) |
Clave InChI |
PQNMYMXNEUQFAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCP(=O)(O)OC2=CC=CC(=C2)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NCP(=O)(O)OC2=CC=CC(=C2)C(=O)O |
Sinónimos |
3-carboxyphenyl phenylacetamidomethylphosphonate m-CPPAMP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



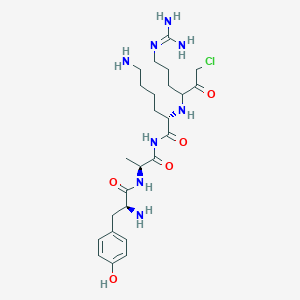
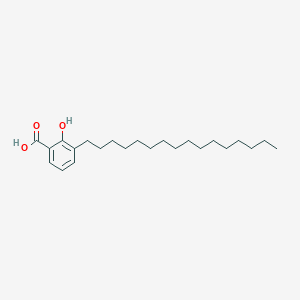

![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)
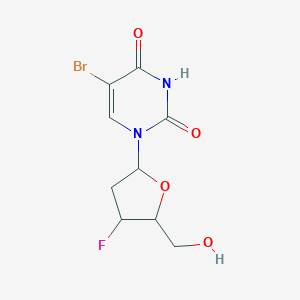
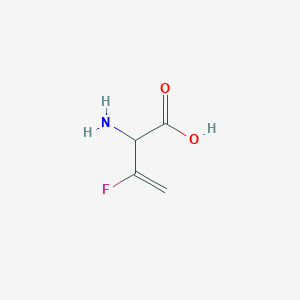
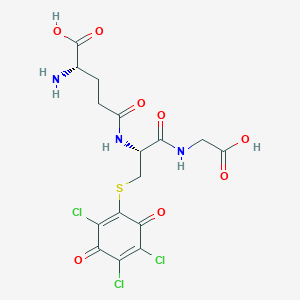

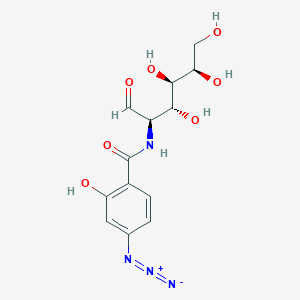
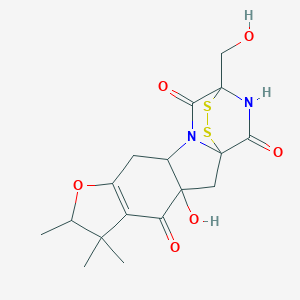
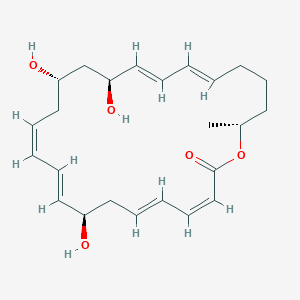

![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)
